molecular formula C17H17BrN2O5 B4120121 N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide

N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide

Cat. No. B4120121
M. Wt: 409.2 g/mol
InChI Key: LIFZAIYCCPONFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide, also known as BAY 41-2272, is a potent and selective activator of soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which regulates a variety of physiological processes, including blood pressure, vascular tone, and platelet aggregation.

Mechanism of Action

N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide 41-2272 activates sGC by binding to its heme moiety and increasing the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various intracellular processes, including smooth muscle relaxation, platelet aggregation, and gene expression. By increasing cGMP levels, this compound 41-2272 can improve blood flow and reduce inflammation, among other effects.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a number of biochemical and physiological effects, including:
- Vasodilation: this compound 41-2272 can relax blood vessels and reduce blood pressure by increasing cGMP levels.
- Anti-inflammatory: this compound 41-2272 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
- Anti-platelet: this compound 41-2272 can inhibit platelet aggregation and reduce the risk of thrombosis (blood clotting).
- Anti-cancer: this compound 41-2272 can induce apoptosis in cancer cells by activating the cGMP signaling pathway.

Advantages and Limitations for Lab Experiments

N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide 41-2272 has several advantages and limitations for lab experiments, including:
Advantages:
- Potency: this compound 41-2272 is a potent activator of sGC, which makes it useful for studying the NO signaling pathway.
- Selectivity: this compound 41-2272 is selective for sGC and does not activate other guanylate cyclases, which reduces the risk of off-target effects.
- Stability: this compound 41-2272 is stable under physiological conditions, which makes it suitable for in vivo studies.
Limitations:
- Cost: this compound 41-2272 can be expensive to synthesize, which may limit its availability for some labs.
- Solubility: this compound 41-2272 has limited solubility in aqueous solutions, which may require the use of organic solvents or other solubilizing agents.
- Specificity: this compound 41-2272 may not be suitable for studying all aspects of the NO signaling pathway, as it only activates sGC and not other NO-dependent enzymes.

Future Directions

There are several future directions for research on N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide 41-2272, including:
- Clinical trials: this compound 41-2272 has shown promise as a therapeutic agent for various diseases, and further clinical trials are needed to evaluate its safety and efficacy in humans.
- Mechanistic studies: Further studies are needed to elucidate the precise mechanisms by which this compound 41-2272 exerts its effects on various physiological processes.
- Structural studies: Structural studies of this compound 41-2272 and its interaction with sGC could provide valuable insights into its mode of action and aid in the development of more potent and selective sGC activators.
- Combination therapies: this compound 41-2272 may have synergistic effects when combined with other drugs or therapies, and further studies are needed to explore these potential combinations.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide 41-2272 has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to have beneficial effects in a variety of disease models, including hypertension, pulmonary hypertension, heart failure, and erectile dysfunction. This compound 41-2272 has also been investigated as a potential anti-cancer agent, as it can induce apoptosis (cell death) in cancer cells.

properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-4-(2-methoxyphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O5/c1-24-15-5-2-3-6-16(15)25-10-4-7-17(21)19-14-9-8-12(20(22)23)11-13(14)18/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFZAIYCCPONFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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